Cas no 6627-30-1 (6-Chloro-9-cyclopropyl-9H-purine)
6-Chloro-9-cyclopropyl-9H-purine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-9-cyclopropyl-9H-purine
- 3-[(4-IODO-2-NITRO-PHENYL)METHYL]QUINAZOLIN-4-ONE
- 6-chloro-9-cyclopropylpurine
- AC1L6J95
- AC1Q3SVD
- ACT09009
- ANW-66503
- CTK5C3967
- NSC60635
-
- MDL: MFCD09756814
- Inchi: 1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2
- InChI Key: PSQPMAOEUNCGBD-UHFFFAOYSA-N
- SMILES: ClC1C2=C(N=CN=1)N(C=N2)C1CC1
Computed Properties
- Exact Mass: 406.9763
- Monoisotopic Mass: 194.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
Experimental Properties
- Density: 1.81
- Boiling Point: 525.3°C at 760 mmHg
- Flash Point: 271.5°C
- Refractive Index: 1.737
- PSA: 75.81
6-Chloro-9-cyclopropyl-9H-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040694-1g |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 1g |
$436.00 | 2023-09-01 | |
| Chemenu | CM138476-1g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95%+ | 1g |
$*** | 2023-05-29 | |
| TRC | C611805-10mg |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611805-50mg |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C611805-100mg |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM138476-1g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 1g |
$505 | 2021-08-05 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB16285-1g |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 97% | 1g |
2990.00 | 2021-06-01 | |
| Enamine | EN300-222057-0.05g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 0.05g |
$94.0 | 2023-09-16 | |
| Enamine | EN300-222057-0.1g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 0.1g |
$140.0 | 2023-09-16 | |
| Enamine | EN300-222057-0.25g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 0.25g |
$200.0 | 2023-09-16 |
6-Chloro-9-cyclopropyl-9H-purine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 6-Chloro-9-cyclopropyl-9H-purine
Recent Advances in the Study of 6-Chloro-9-cyclopropyl-9H-purine (CAS: 6627-30-1) in Chemical Biology and Pharmaceutical Research
The compound 6-Chloro-9-cyclopropyl-9H-purine (CAS: 6627-30-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic purine derivative has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology, antiviral therapy, and immunomodulation. Recent studies have focused on elucidating its molecular mechanisms, optimizing synthetic pathways, and exploring its biological activities.
One of the most notable advancements in the study of 6-Chloro-9-cyclopropyl-9H-purine is its role as a precursor in the synthesis of adenosine receptor antagonists. Researchers have demonstrated that modifications to the cyclopropyl group and the chloro-substitution at the 6-position can significantly influence binding affinity and selectivity towards adenosine receptors. These findings have opened new avenues for the design of targeted therapies for conditions such as Parkinson's disease, inflammation, and cancer.
In addition to its applications in receptor modulation, 6-Chloro-9-cyclopropyl-9H-purine has been investigated for its potential as a scaffold for the development of antiviral agents. Recent in vitro studies have shown that derivatives of this compound exhibit inhibitory activity against a range of RNA viruses, including SARS-CoV-2 and influenza. The mechanism of action appears to involve interference with viral RNA replication, making it a promising candidate for further preclinical evaluation.
The synthetic accessibility of 6-Chloro-9-cyclopropyl-9H-purine has also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes, reducing the reliance on hazardous reagents and minimizing waste production. These improvements not only enhance the scalability of production but also align with the growing emphasis on sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 6-Chloro-9-cyclopropyl-9H-purine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the transition from bench to bedside.
In conclusion, 6-Chloro-9-cyclopropyl-9H-purine (CAS: 6627-30-1) represents a valuable chemical entity with diverse applications in drug discovery. Its unique structural features and biological activities make it a compelling subject for ongoing and future research. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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